2-{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-methoxycarbonyl-phenyl}-2-fluoro-malonic acid
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Overview
Description
RU90395 is a synthetic organic compound with the molecular formula C₃₅H₃₆FN₃O₉.
Preparation Methods
The preparation of RU90395 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthetic route typically involves the following steps:
Formation of the dipeptide backbone: This step involves the coupling of two alpha-amino acids using a peptide bond formation reaction.
Introduction of functional groups: Various functional groups, such as acetamido and methoxycarbonyl, are introduced to the dipeptide backbone through selective reactions.
Fluorination: The introduction of a fluorine atom is achieved through a fluorination reaction using appropriate fluorinating agents.
Industrial production methods for RU90395 may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
RU90395 undergoes various chemical reactions, including:
Oxidation: RU90395 can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of RU90395.
Substitution: RU90395 can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RU90395 has several scientific research applications, including:
Chemistry: RU90395 is used as a model compound in various chemical studies to understand reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, RU90395 is used to study protein-ligand interactions and enzyme inhibition.
Industry: RU90395 is used in the development of new materials and chemical processes in the industrial sector.
Mechanism of Action
The mechanism of action of RU90395 involves its interaction with specific molecular targets and pathways. RU90395 is known to target the proto-oncogene tyrosine-protein kinase Src, a key enzyme involved in cell signaling pathways. By inhibiting the activity of Src, RU90395 can modulate various cellular processes, including cell growth, differentiation, and survival .
Comparison with Similar Compounds
RU90395 can be compared with other similar compounds, such as:
Phenylalanine derivatives: These compounds share structural similarities with RU90395 and are used in similar research applications.
N-acyl-alpha amino acids and derivatives: These compounds have similar functional groups and are used in peptide synthesis and drug development.
Alpha amino acid amides: These compounds are structurally related to RU90395 and are used in various chemical and biological studies.
RU90395 is unique due to its specific combination of functional groups and its ability to target the proto-oncogene tyrosine-protein kinase Src, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C35H36FN3O9 |
---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
2-[4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-methoxycarbonylphenyl]-2-fluoropropanedioic acid |
InChI |
InChI=1S/C35H36FN3O9/c1-21(40)37-29(19-23-13-16-27(26(18-23)32(43)48-2)35(36,33(44)45)34(46)47)30(41)38-28-10-6-7-17-39(31(28)42)20-22-11-14-25(15-12-22)24-8-4-3-5-9-24/h3-5,8-9,11-16,18,28-29H,6-7,10,17,19-20H2,1-2H3,(H,37,40)(H,38,41)(H,44,45)(H,46,47)/t28-,29-/m0/s1 |
InChI Key |
RLLAUERCSKPFGD-VMPREFPWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)C(C(=O)O)(C(=O)O)F)C(=O)OC)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)C(C(=O)O)(C(=O)O)F)C(=O)OC)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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